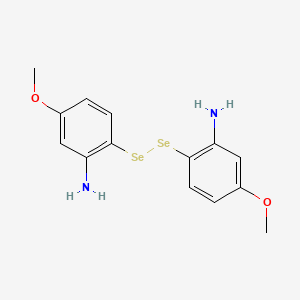

Benzenamine, 2,2'-diselenobis[5-methoxy-

Description

Contextualizing Organoselenium Compounds in Modern Chemical Research

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has a rich history and continues to be an area of active investigation. These compounds are known for their unique redox properties, which underpin their utility in a variety of chemical transformations. In recent years, there has been a surge of interest in the biological activities of organoselenium compounds, with many exhibiting promising antioxidant, anti-inflammatory, and anticancer properties. This has spurred the development of novel synthetic methodologies to access a diverse array of organoselenium structures.

The reactivity of organoselenium compounds is largely dictated by the nature of the selenium-containing functional group. Selenols (RSeH), selenides (RSeR'), and diselenides (RSeSeR) are among the most common classes, each displaying characteristic chemical behavior. The ability of selenium to exist in multiple oxidation states allows these compounds to participate in a wide range of redox reactions, making them valuable reagents and catalysts in organic synthesis.

Academic Significance of Diselenide Structures in Advanced Chemical Synthesis and Catalysis

Diselenides hold a special place in organoselenium chemistry due to the reactivity of the selenium-selenium bond. This bond can be readily cleaved under various conditions to generate highly reactive selenol or selenyl species, which can then participate in a multitude of chemical transformations. This reactivity has been harnessed in the development of novel catalytic cycles for a variety of organic reactions.

One of the most significant areas of research for diselenides is their application as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). mdpi.com GPx plays a crucial role in cellular defense against oxidative stress by catalyzing the reduction of harmful peroxides. Many synthetic diselenides have been shown to exhibit GPx-like activity, with their catalytic efficacy being influenced by the electronic and steric properties of the substituents on the aromatic rings. The presence of electron-donating groups, such as the methoxy (B1213986) group in Benzenamine, 2,2'-diselenobis[5-methoxy-, has been observed to enhance this catalytic activity in related diaryl diselenides. researchgate.net

The general catalytic cycle for the GPx-like activity of diaryl diselenides involves the reduction of the diselenide by a thiol to form a selenol, which then reacts with a peroxide to regenerate the diselenide and produce water. The efficiency of this cycle is dependent on the stability of the intermediates and the rates of the individual steps.

Research Trajectory and Scholarly Interest in Benzenamine, 2,2'-diselenobis[5-methoxy-

While specific research solely dedicated to Benzenamine, 2,2'-diselenobis[5-methoxy- is not extensively documented in dedicated publications, scholarly interest can be inferred from the broader context of studies on aniline-derived diselenides and the impact of substituents on their chemical properties. The synthesis of such compounds is typically achieved through the oxidation of the corresponding selenol or the reaction of an appropriate aryl lithium or Grignard reagent with elemental selenium followed by oxidation. A common route to aniline-derived diselenides involves the reduction of the corresponding nitro-substituted diselenides. mdpi.com

Research on analogous compounds suggests that the presence of the amino group in the ortho position to the selenium atom can influence the catalytic activity through potential non-bonding interactions with the selenium center, which can stabilize key intermediates in catalytic cycles. nih.gov Furthermore, the electronic nature of substituents on the aromatic ring plays a crucial role in modulating the reactivity of the diselenide bond.

The investigation of methoxy-substituted diaryl diselenides has revealed important structure-activity relationships. The electron-donating nature of the methoxy group can impact the redox potential of the selenium center, thereby influencing the compound's catalytic efficiency in processes like peroxide reduction.

To illustrate the research findings in this area, the following interactive data table summarizes the catalytic activities of a series of aniline-derived diselenides in a Glutathione Peroxidase (GPx)-like assay, highlighting the effect of different substituents. While Benzenamine, 2,2'-diselenobis[5-methoxy- is not explicitly listed, the data for related compounds provide valuable insights into its potential properties.

Table 1: GPx-like Catalytic Activity of Selected Aniline-Derived Diselenides

| Compound | Substituent (para to Se) | Relative Catalytic Efficiency | Reference |

|---|---|---|---|

| Diphenyl diselenide | H | Standard | mdpi.com |

| Bis(2-aminophenyl) diselenide | H | Lower than standard | mdpi.com |

| Compound 3b | CF₃ | 5 times more active than ebselen | mdpi.com |

Data synthesized from a study on the antioxidant activity of bis-aniline-derived diselenides as GPx mimics. mdpi.com

The continued exploration of compounds like Benzenamine, 2,2'-diselenobis[5-methoxy- is expected to contribute significantly to the development of new catalysts for green chemistry applications and novel therapeutic agents targeting oxidative stress-related diseases.

Properties

CAS No. |

63816-15-9 |

|---|---|

Molecular Formula |

C14H16N2O2Se2 |

Molecular Weight |

402.2 g/mol |

IUPAC Name |

2-[(2-amino-4-methoxyphenyl)diselanyl]-5-methoxyaniline |

InChI |

InChI=1S/C14H16N2O2Se2/c1-17-9-3-5-13(11(15)7-9)19-20-14-6-4-10(18-2)8-12(14)16/h3-8H,15-16H2,1-2H3 |

InChI Key |

YDJXHEXPNOLEFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenamine, 2,2 Diselenobis 5 Methoxy and Its Analogues

Strategic Approaches to the Synthesis of Benzenamine, 2,2'-diselenobis[5-methoxy-

The synthesis of diaryl diselenides, including Benzenamine, 2,2'-diselenobis[5-methoxy-, typically involves the formation of a carbon-selenium bond followed by the coupling of two arylseleno- moieties. The strategic approach to this synthesis has evolved, moving from classical methods to more efficient and environmentally benign procedures.

Evolution of Established Synthetic Routes

Historically, the preparation of diaryl diselenides relied on multi-step procedures. A foundational method involves the reaction of a Grignard reagent or an aryllithium compound with elemental selenium, followed by oxidation of the resulting selenolate. nih.gov For the target molecule, this would conceptually start from a protected 2-bromo-4-methoxyaniline (B1279053).

Another established route is the reaction of an aryl diazonium salt with an alkali metal selenide (B1212193) or selenocyanate (B1200272). This method is particularly useful for introducing the selenium moiety onto an aromatic ring. For the synthesis of Benzenamine, 2,2'-diselenobis[5-methoxy-, the corresponding diazonium salt derived from 2-amino-4-methoxyaniline would be reacted with a selenium source like potassium selenocyanate (KSeCN). The intermediate aryl selenocyanate can then be reduced to the diselenide.

Recent advancements have introduced metal-catalyzed cross-coupling reactions as a more direct and versatile approach. Copper- and iron-catalyzed reactions of aryl halides with elemental selenium have emerged as powerful methods for synthesizing diaryl diselenides. rsc.orgresearchgate.net These catalytic systems often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. For instance, a copper-catalyzed coupling of 2-iodo- or 2-bromo-4-methoxyaniline with elemental selenium could provide a more direct route to the target compound.

A comparative overview of these synthetic strategies is presented in the table below.

| Method | Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |

| Diazonium Salt Route | 2-amino-4-methoxyaniline | NaNO₂, KSeCN, Reductant (e.g., NaBH₄) | Multi-step, aqueous conditions | Readily available starting material | Use of potentially unstable diazonium salts |

| Organometallic Route | 2-bromo-4-methoxyaniline | Mg or nBuLi, Elemental Se, Oxidant (e.g., air, I₂) | Anhydrous, inert atmosphere | High reactivity | Requires pre-functionalized halides, sensitive to moisture/air |

| Metal-Catalyzed Coupling | 2-halo-4-methoxyaniline | Elemental Se, Cu or Fe catalyst, Base | Elevated temperatures, various solvents | Direct, good functional group tolerance | Catalyst cost and removal, higher temperatures |

Application of Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. The synthesis of organoselenium compounds has benefited from the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netsciencegate.app

Solvent-Free and Aqueous Media Reactions: A significant advancement is the move away from volatile organic solvents. Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times and reduced waste. rsc.org Similarly, conducting reactions in water or other green solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) is highly desirable. rsc.orgrsc.org The synthesis of diaryl diselenides from aryl halides and elemental selenium has been successfully demonstrated in PEGs, offering a recyclable and non-toxic reaction medium. rsc.org

Alternative Energy Sources: The use of non-conventional energy sources has proven effective in promoting organoselenium synthesis.

Microwave Irradiation: This technique can dramatically reduce reaction times for the synthesis of diaryl selenides from aryl diazonium fluoroborates and diselenides. rsc.org

Photocatalysis: Visible-light-mediated reactions offer a mild and efficient way to form C-Se bonds. nih.gov Photocatalyst-free systems have been developed for synthesizing diaryl selenides from diselenides and aryldiazo sulfones, highlighting a move towards more sustainable photochemistry. tandfonline.comtandfonline.com Sunlight-driven reactions represent an even greener approach, utilizing an abundant energy source. nih.gov

Catalytic and Metal-Free Approaches: The development of efficient catalytic systems reduces the need for stoichiometric reagents. While metal catalysts like copper and iron are effective, there is a growing interest in metal-free synthesis to avoid issues of metal contamination in the final product. rsc.orgresearchgate.net For example, the reaction of arylboronic acids with selenium dioxide can produce diaryl diselenides under metal-free conditions. sciencegate.app

Derivatization and Functionalization Strategies for Novel Analogue Development

The functional groups on Benzenamine, 2,2'-diselenobis[5-methoxy-—the amino and methoxy (B1213986) groups—provide reactive sites for further derivatization, allowing for the development of novel analogues with tailored properties.

Introduction of Substituents to Modulate Reactivity and Functionality

The primary amino group is a key site for functionalization. Standard organic transformations can be employed to modify this group and, consequently, the electronic properties and reactivity of the molecule.

N-Acylation and N-Alkylation: The amino groups can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N,N'-diacetyl-Benzenamine, 2,2'-diselenobis[5-methoxy-. This transformation can modulate the electronic nature of the aromatic ring and provide a handle for further conjugation.

Modification of the Aromatic Ring: While the existing amino and methoxy groups are activating and ortho-, para-directing, further electrophilic aromatic substitution would likely be complex due to multiple possible substitution sites. A more controlled approach involves synthesizing analogues from differently substituted starting materials. For instance, starting with anilines bearing different alkyl or electron-withdrawing groups would allow for systematic tuning of the molecule's properties.

The table below outlines potential derivatization reactions on the amino group.

| Reaction Type | Reagent Example | Product Functional Group | Potential Impact |

| N-Acylation | Acetic Anhydride | Amide | Modulates electronic properties, introduces carbonyl group for further reactions. |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Increases basicity and nucleophilicity. |

| N-Arylation | Aryl Halide (e.g., Buchwald-Hartwig coupling) | Diaryl Amine | Extends conjugation, modifies electronic and steric properties. |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Alters solubility and electronic properties. |

Synthesis of Conjugated Systems Incorporating the Diselenide Moiety

The diselenide bond itself is a functional moiety that can be incorporated into larger conjugated systems, such as polymers and macrocycles. The unique properties of the Se-Se bond, including its lower bond energy compared to the S-S bond and its redox activity, make it an interesting component for materials science. acs.org

Incorporation into Polymer Backbones: Diselenide-containing monomers can be polymerized to create materials that are responsive to stimuli like redox changes or radiation. acs.org For instance, a diamine derivative like Benzenamine, 2,2'-diselenobis[5-methoxy- could potentially be used as a monomer in condensation polymerizations with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Recently, diselenide bonds have been integrated into polyurethane networks, imparting robust mechanical strength and reprocessing capabilities. acs.org

Reactions with Unsaturated Systems: Diaryl diselenides can react with alkynes under various catalytic conditions (e.g., iron, copper, gold) to produce vinyl selenides. mdpi.com These reactions provide a pathway to extend the π-system of the molecule. The resulting vinyl selenides can be valuable building blocks for more complex conjugated structures.

Formation of Selenium-Containing Heterocycles: While not a direct conjugation of the parent molecule, synthetic routes leading to selenium-containing heterocycles like selenophenes often involve intermediates derived from diselenides. These heterocycles are important components in the field of organic electronics.

The development of conjugated polymers is a rapidly advancing field, with controlled polymerization techniques allowing for the synthesis of well-defined polymer architectures. youtube.com The incorporation of the diselenide moiety into these systems offers a route to novel functional materials.

Elucidation of Reaction Mechanisms and Redox Chemistry of Benzenamine, 2,2 Diselenobis 5 Methoxy

Fundamental Principles of Selenium-Centered Redox Cycles

The redox chemistry of organoselenium compounds like Benzenamine, 2,2'-diselenobis[5-methoxy- is centered around the selenium atom's ability to exist in various oxidation states, primarily Se(II), Se(IV), and Se(VI). The fundamental principle of the selenium-centered redox cycle involves the reversible oxidation and reduction of the selenium atom, which allows these compounds to act as catalysts in various redox reactions.

The catalytic cycle of diaryl diselenides is best exemplified by their glutathione (B108866) peroxidase-like activity, where they catalyze the reduction of harmful hydroperoxides (ROOH) by thiols (R'SH), such as glutathione. nih.gov The cycle typically proceeds through the following key steps:

Oxidation of the Diselenide: The diselenide (R-Se-Se-R) is oxidized by a hydroperoxide to form a selenenic acid (R-Se-OH) intermediate.

Reaction with Thiol: The selenenic acid reacts with a thiol to form a selenenyl sulfide (B99878) (R-Se-SR') and water.

Reduction to Selenol: The selenenyl sulfide then reacts with a second thiol molecule to regenerate the active selenol (R-SeH) and produce a disulfide (R'-S-S-R').

Reformation of the Diselenide: The selenol can then be readily oxidized back to the diselenide, completing the catalytic cycle.

The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) and amino (-NH2) groups on the benzene (B151609) rings of Benzenamine, 2,2'-diselenobis[5-methoxy-, is expected to modulate the redox potential of the selenium center. researchgate.net These groups can increase the electron density on the selenium atom, potentially facilitating the initial oxidation step and influencing the stability of the various intermediates in the catalytic cycle.

Detailed Mechanistic Pathways in Catalytic Processes Involving the Compound

The catalytic activity of diaryl diselenides is intricately linked to the specific mechanistic pathways they follow. Understanding these pathways requires the investigation of transient intermediates, transition states, and the kinetics of the reactions.

The catalytic cycle of Benzenamine, 2,2'-diselenobis[5-methoxy- is presumed to involve several key transient intermediates. While direct observation of these species for this specific compound is not available, extensive studies on analogous diaryl diselenides provide a clear picture of the likely intermediates: nih.govacs.org

Selenenic Acid (ArSeOH): Formed from the oxidation of the corresponding selenol by a hydroperoxide. The stability of this intermediate is crucial for the catalytic turnover.

Selenenyl Sulfide (ArSeSR'): Generated from the reaction of selenenic acid with a thiol. The nature of the substituents on the aryl ring can influence the susceptibility of the Se-S bond to nucleophilic attack by another thiol molecule.

Selenol (ArSeH): The key active species in the catalytic cycle. Its nucleophilicity and ease of oxidation are critical for catalytic efficiency.

Illustrative Data Table: Calculated Relative Energies of Intermediates in a Diaryl Diselenide Catalytic Cycle

| Intermediate | Hypothetical Relative Energy (kcal/mol) | Description |

| Ar-Se-Se-Ar + ROOH | 0 | Reactants |

| [Transition State 1] | +15 | Oxidation of diselenide |

| ArSeOH + ArSeH + ROH | -10 | Selenenic acid formation |

| ArSeOH + R'SH | -5 | Reactants for selenenyl sulfide formation |

| [Transition State 2] | +10 | Formation of selenenyl sulfide |

| ArSeSR' + H2O | -20 | Selenenyl sulfide formation |

| ArSeSR' + R'SH | -15 | Reactants for selenol regeneration |

| [Transition State 3] | +12 | Regeneration of selenol |

| ArSeH + R'SSR' | -25 | Products |

Note: This table presents hypothetical data for illustrative purposes, based on general findings for diaryl diselenides, to demonstrate the energetic landscape of the catalytic cycle.

Kinetic studies are essential for elucidating the mechanism of a catalytic reaction. For diaryl diselenides, these studies typically involve monitoring the disappearance of reactants (e.g., thiol or hydroperoxide) or the formation of products (e.g., disulfide) over time. The reaction order with respect to each reactant provides valuable insights into the rate-determining step of the mechanism.

For many GPx mimics, the reaction is found to be first order in both the catalyst and the hydroperoxide, and the rate can show a complex dependence on the thiol concentration. This is often indicative of a multi-step mechanism where the initial oxidation of the selenium species is the rate-limiting step at low thiol concentrations, while at higher thiol concentrations, the reduction of the selenenyl sulfide can become rate-determining.

Illustrative Data Table: Hypothetical Kinetic Data for the Catalytic Reduction of H₂O₂

| [Catalyst] (µM) | [H₂O₂] (mM) | [GSH] (mM) | Initial Rate (µM/min) |

| 5 | 1 | 2 | 10.2 |

| 10 | 1 | 2 | 20.5 |

| 5 | 2 | 2 | 20.3 |

| 5 | 1 | 4 | 15.8 |

Note: This table contains illustrative data to show typical kinetic trends observed for diaryl diselenide catalysts.

Molecular Level Interactions in Biological Mimicry Systems (In Vitro Studies)

The ability of organoselenium compounds to mimic the function of selenoenzymes is a major area of research. In vitro studies provide a controlled environment to investigate the molecular mechanisms underlying this biomimetic activity.

The primary enzyme-like activity of Benzenamine, 2,2'-diselenobis[5-methoxy- is expected to be that of a glutathione peroxidase (GPx) mimic. The mechanism of this activity, as outlined in section 3.1, involves a selenium-centered redox cycle that effectively detoxifies hydroperoxides.

The efficiency of this mimicry is influenced by several factors: nih.govresearchgate.net

Redox Potential of the Se-Se Bond: This determines the ease of the initial activation of the catalyst.

Stability of Intermediates: The selenenic acid and selenenyl sulfide intermediates must be stable enough to participate in the subsequent reaction steps but not so stable that they become catalytic sinks.

Intramolecular Interactions: The presence of the amino group ortho to the selenium atom can lead to intramolecular Se···N interactions. acs.org Such interactions can stabilize certain intermediates and transition states, thereby modulating the catalytic activity. In some cases, strong intramolecular interactions have been shown to inhibit catalytic activity by preventing the necessary conformational changes or by deactivating the selenium center. nih.gov

Beyond their catalytic, enzyme-like activity, organoselenium compounds can also act as direct antioxidants by scavenging reactive oxygen species (ROS). The mechanisms of this direct antioxidant action can be complex and are thought to proceed via pathways such as:

Hydrogen Atom Transfer (HAT): The selenol form (ArSeH) of the compound can donate a hydrogen atom to a free radical, thereby neutralizing it. The strength of the Se-H bond is a key determinant of the efficiency of this process.

Single Electron Transfer (SET): The selenium atom can donate an electron to a radical species, forming a radical cation. The stability of this radical cation is influenced by the electronic properties of the aromatic ring. The electron-donating methoxy and amino groups in Benzenamine, 2,2'-diselenobis[5-methoxy- would be expected to stabilize the radical cation, making the SET pathway more favorable.

In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, are commonly used to evaluate the direct antioxidant capacity of these compounds.

Applications of Benzenamine, 2,2 Diselenobis 5 Methoxy in Catalysis and Chemical Transformations

Role as an Organocatalyst in Organic Synthesis

Organoselenium compounds have emerged as versatile catalysts in modern organic synthesis, valued for their unique reactivity. rsc.org The catalytic utility of these compounds often stems from the ability of the selenium atom to cycle through various oxidation states. rsc.org

While Benzenamine, 2,2'-diselenobis[5-methoxy- is an achiral molecule, it can serve as a precursor for the in-situ generation of chiral catalytic species. The development of asymmetric catalysis using chiral organoselenium compounds has been a significant area of research. benthamdirect.comnih.gov Chiral diselenides, often in conjunction with metal co-catalysts, have been successfully employed in a variety of enantioselective transformations. ingentaconnect.com For instance, chiral diselenides can be used in catalytic amounts for stereoselective reactions, including conjugate additions and allylic alkylations. benthamdirect.com

The general strategy involves the use of a chiral ligand or auxiliary to induce asymmetry. In the context of Benzenamine, 2,2'-diselenobis[5-methoxy-, it could potentially be utilized with a chiral oxidant or in a system with a chiral co-catalyst to achieve enantioselectivity. The development of catalytic enantioselective reactions using organoselenium compounds is a rapidly growing field, with applications in the synthesis of complex molecules. acs.orgthieme-connect.com

Organoselenium compounds are known to mediate a variety of bond-forming reactions. While they are often used as reagents for these transformations, catalytic cycles are also being developed. rsc.org

C-C Bond Formation: Organoselenium catalysts have been investigated for their ability to promote carbon-carbon bond formation. For instance, selenium-π-acid catalysis can be employed in the functionalization of alkynes. sciltp.com Additionally, organoselenium compounds can catalyze cross-dehydrogenative couplings, such as the reaction between alkenes and azlactones. dntb.gov.ua

C-N Bond Formation: The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. While transition metals are often the catalysts of choice, organoselenium compounds offer alternative pathways. researchgate.net For example, chiral selenides have been used to catalyze the enantioselective construction of saturated trifluoromethylthiolated azaheterocycles. sciltp.com The electrophilic nature of oxidized selenium species can be harnessed to activate alkenes for nucleophilic attack by nitrogen-containing compounds.

C-O Bond Formation: Similar to C-N bond formation, organoselenium-catalyzed methods for C-O bond formation often involve the electrophilic activation of unsaturated systems. For example, the synthesis of oxygen-containing heterocycles can be achieved through organoselenium-catalyzed reactions. sciltp.com

The potential catalytic activity of Benzenamine, 2,2'-diselenobis[5-methoxy- in these transformations would likely involve its oxidation to a more electrophilic selenium species, which could then activate a substrate for subsequent bond formation.

Table 1: Representative Organoselenium-Catalyzed Bond Forming Reactions

| Reaction Type | Catalyst/Pre-catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Dihydroxylation of Alkenes | Chiral Diselenide | Styrene | Styrene Diol | Good | High |

| Thioarylation of Alkenes | Chiral Selenide (B1212193) | Alkene, Phenol | Thioarylated Product | High | High |

| Aminocyclization of Alkenes | Selenide | Alkene | Azaheterocycle | High | N/A |

Note: This table presents generalized data for illustrative purposes, based on findings for various organoselenium catalysts.

Redox Catalysis in Advanced Chemical Processes

One of the most well-documented roles of organoselenium compounds, particularly diselenides, is in redox catalysis. tandfonline.com They are renowned for their ability to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), which protects organisms from oxidative damage. mdpi.com

The diselenide moiety in Benzenamine, 2,2'-diselenobis[5-methoxy- is the key to its potential as a redox catalyst. The catalytic cycle generally involves the reduction of the diselenide to a selenol, which is the active species in reducing oxidants like hydrogen peroxide. The resulting selenenic acid is then recycled back to the diselenide. This ability to mediate electron transfer is crucial in many organic reactions. researchgate.net The antioxidant activity of organoselenium compounds is directly correlated with their electronic properties, which can be tuned by substituents on the aromatic ring. tandfonline.comnih.gov

The GPx-like activity of diselenides makes them excellent catalysts for a range of reduction and oxidation reactions. tandfonline.com Aniline-derived diselenides, structurally similar to Benzenamine, 2,2'-diselenobis[5-methoxy-, have shown promising antioxidant activity. mdpi.com The presence of the amino group can stabilize the selenolate intermediate through hydrogen bonding, enhancing catalytic performance. researchgate.net

These compounds can be used in catalytic amounts with a stoichiometric reductant (like thiols) to reduce hydroperoxides. mdpi.com Conversely, in the presence of an oxidant such as hydrogen peroxide, organoselenium compounds can catalyze a variety of oxidative transformations, including the oxidation of alcohols, aldehydes, and sulfides. researchgate.netnih.gov The methoxy (B1213986) and amino groups on the benzene (B151609) rings of the target molecule are expected to enhance its catalytic activity by increasing the electron density at the selenium centers.

Table 2: Glutathione Peroxidase (GPx) Mimetic Activity of Aniline-Derived Diselenides

| Compound | Substituent on Aniline Ring | Relative Catalytic Efficiency |

|---|---|---|

| Diselenide 1 | 4-Methoxy | High |

| Diselenide 2 | 4-Nitro | Low |

| Diselenide 3 | Unsubstituted | Moderate |

| Ebselen | Standard | Reference |

| Diphenyl Diselenide | Standard | Reference |

Note: This table is a representative illustration of how substituents affect the catalytic activity of aniline-derived diselenides in mimicking GPx, based on general findings in the literature. mdpi.com

Mechanistic Insights into Catalytic Efficiency and Selectivity

The catalytic activity of diselenides like Benzenamine, 2,2'-diselenobis[5-methoxy- is fundamentally linked to the redox chemistry of the selenium atom. nih.gov The catalytic cycle in GPx mimicry, for instance, involves the following key steps:

Reduction: The diselenide is reduced by a thiol (e.g., glutathione) to form two equivalents of the corresponding selenol.

Oxidation: The selenol reacts with a peroxide, becoming oxidized to a selenenic acid.

Regeneration: The selenenic acid reacts with another molecule of thiol to form a selenenyl sulfide (B99878), which then reacts with a third thiol molecule to regenerate the selenol and produce a disulfide.

In asymmetric catalysis, the selectivity is dictated by the chiral environment created by the catalyst. While the target molecule itself is not chiral, its derivatives or its use in chiral systems would be designed to create a sterically defined active site that favors the formation of one enantiomer or diastereomer over the other. illinois.edu

Computational and Theoretical Investigations of Benzenamine, 2,2 Diselenobis 5 Methoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like Benzenamine, 2,2'-diselenobis[5-methoxy-, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation. The results of these calculations, such as total energy and dipole moment, offer insights into the molecule's polarity and stability.

Frontier Molecular Orbital Analysis and Electron Density Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For Benzenamine, 2,2'-diselenobis[5-methoxy-, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Electron density mapping, often visualized through Molecular Electrostatic Potential (MEP) surfaces, complements FMO analysis. nih.gov These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

| Computational Parameter | Predicted Significance for Benzenamine, 2,2'-diselenobis[5-methoxy- |

| HOMO Energy | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | Indicates the energy of the lowest energy available orbital for electron acceptance. |

| HOMO-LUMO Gap | A smaller gap suggests higher polarizability and chemical reactivity. |

| Electron Density | Reveals the distribution of electrons, identifying potential sites for chemical reactions. |

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs their macroscopic properties and biological function. Molecular modeling can simulate these non-covalent interactions, which are crucial for processes like crystal formation and biological recognition. rsc.org

For Benzenamine, 2,2'-diselenobis[5-methoxy-, intermolecular interactions such as hydrogen bonding (potentially involving the amine groups), π-π stacking (between the benzene (B151609) rings), and selenium-based interactions (like selenium-π or selenium-nitrogen interactions) would be investigated. researchgate.netbohrium.com Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of multiple molecules over time, providing insights into their self-assembly into larger, ordered structures. rsc.orgresearchgate.net Understanding these interactions is critical for predicting the material properties and biological behavior of the compound.

Predictive Modeling for Structure-Activity Relationships (SAR) in Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net These studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. For Benzenamine, 2,2'-diselenobis[5-methoxy-, a theoretical QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological.

By comparing these descriptors with experimentally determined activities for a series of related compounds, a mathematical model can be developed to predict the activity of new, unsynthesized molecules. mdpi.com This approach can significantly streamline the discovery of compounds with desired properties. For instance, modifications to the methoxy (B1213986) or amine groups on the benzene rings could be evaluated theoretically to predict their impact on a specific biological target. nih.gov

Simulation of Reaction Dynamics and Energetics

Computational chemistry can also be used to simulate chemical reactions, providing a detailed picture of the reaction mechanism and the energies involved. For Benzenamine, 2,2'-diselenobis[5-methoxy-, this could involve studying its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding reaction rates and for optimizing reaction conditions. For example, the energetics of the formation or cleavage of the diselenide bond could be investigated to understand its stability and reactivity in different chemical environments.

Advanced Materials Science Applications and Supramolecular Chemistry Involving Benzenamine, 2,2 Diselenobis 5 Methoxy

Precursor Chemistry for Functional Polymers and Hybrid Materials

Benzenamine, 2,2'-diselenobis[5-methoxy- can be envisioned as a versatile precursor for the synthesis of novel functional polymers and hybrid materials. The presence of the diselenide linkage offers a dynamic covalent bond that can be reversibly cleaved and reformed under redox stimuli, making it an ideal candidate for creating self-healing and responsive polymers. researchgate.net The amine functionalities on the benzene (B151609) rings provide reactive sites for polymerization reactions, such as polycondensation or addition polymerization, allowing for its incorporation into various polymer backbones like polyurethanes or polyamides. acs.org

The integration of this diselenide-containing monomer into a polymer matrix is expected to impart unique optical and electronic properties. rsc.orgrsc.org Selenium-containing polymers are known to exhibit high refractive indices and interesting semiconducting properties. researchgate.net The methoxy (B1213986) groups can further modulate the solubility and processing characteristics of the resulting polymers.

For instance, the copolymerization of Benzenamine, 2,2'-diselenobis[5-methoxy- with other monomers could lead to the formation of block copolymers. These copolymers could self-assemble into well-defined nanostructures, such as micelles or vesicles, which are responsive to both oxidizing and reducing agents. acs.orgresearchgate.net Such materials have significant potential in applications like controlled drug delivery and sensor technology.

Below is a table illustrating the potential properties of polymers incorporating Benzenamine, 2,2'-diselenobis[5-methoxy- based on data from analogous organoselenium polymers.

| Property | Potential Value/Characteristic | Rationale based on Analogous Systems |

| Refractive Index | High (>1.6) | Incorporation of heavy selenium atoms. |

| Redox Responsiveness | Cleavage of diselenide bond with reducing (e.g., GSH) or oxidizing (e.g., H2O2) agents. nih.gov | The inherent nature of the diselenide bond. nih.gov |

| Self-Healing Efficiency | Potentially high, based on the dynamic nature of the diselenide bond. | Diselenide bonds can undergo exchange reactions to repair polymer networks. acs.org |

| Thermal Stability | Moderate, with decomposition linked to the cleavage of the C-Se and Se-Se bonds. | The C-Se bond is weaker than the C-S bond. wikipedia.org |

Supramolecular Architectures and Self-Assembly Processes

The field of supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. Benzenamine, 2,2'-diselenobis[5-methoxy- possesses several features that make it an excellent candidate for designing self-assembling systems.

The self-assembly of Benzenamine, 2,2'-diselenobis[5-methoxy- would likely be governed by a combination of non-covalent interactions. Hydrogen bonding involving the amine groups is a primary driving force for the formation of ordered structures. Additionally, π-π stacking interactions between the aromatic rings can contribute to the stability of the assembled architecture.

Of particular interest are the interactions involving the selenium atoms. Selenium can participate in chalcogen bonding, a type of non-covalent interaction where the electrophilic region on one selenium atom interacts with a nucleophilic region on another atom. mdpi.com Furthermore, intramolecular Se···N interactions have been observed in similar organoselenium compounds, influencing their conformation and reactivity. acs.org These specific interactions can direct the formation of unique supramolecular synthons, leading to predictable and well-defined architectures in the solid state.

The dynamic nature of the diselenide bond is a key feature for the design of stimuli-responsive supramolecular systems. The reversible cleavage of the Se-Se bond in response to redox stimuli can be harnessed to control the assembly and disassembly of supramolecular structures. acs.org For example, a supramolecular polymer formed through non-covalent interactions involving Benzenamine, 2,2'-diselenobis[5-methoxy- could be designed to depolymerize in the presence of a reducing agent like glutathione (B108866), which is found in higher concentrations in cancer cells. thno.org This property is highly desirable for targeted drug delivery applications.

Furthermore, light can be used as a stimulus to trigger changes in these systems. In the presence of a photosensitizer, light can generate reactive oxygen species that cleave the diselenide bond, leading to the disruption of the self-assembled structure. researchgate.net

Integration into Smart Materials and Responsive Chemical Systems

The stimuli-responsive properties of Benzenamine, 2,2'-diselenobis[5-methoxy- make it a valuable component for the development of smart materials. These are materials that can sense and respond to changes in their environment. The redox activity of the diselenide bond is a central feature for creating such systems. acs.org

Polymers and gels incorporating this compound could exhibit changes in their mechanical properties, solubility, or color in response to oxidizing or reducing conditions. For instance, a hydrogel cross-linked with a derivative of Benzenamine, 2,2'-diselenobis[5-methoxy- could be designed to degrade and release an encapsulated drug in a redox-active biological environment. nih.gov The sensitivity of the diselenide bond to redox changes is often greater than that of the analogous disulfide bond, allowing for response to more subtle biological signals. nih.gov

The following table summarizes the potential stimuli-responsiveness of materials containing Benzenamine, 2,2'-diselenobis[5-methoxy-.

| Stimulus | Response | Potential Application |

| Reducing Agents (e.g., Glutathione) | Cleavage of diselenide bond, leading to material degradation or disassembly. | Targeted drug delivery in cancer therapy. thno.org |

| Oxidizing Agents (e.g., H2O2) | Cleavage of diselenide bond and formation of seleninic acids. | Sensors for oxidative stress. nih.gov |

| Light (with photosensitizer) | Generation of reactive oxygen species that cleave the diselenide bond. | Photodynamic therapy and light-triggered release. researchgate.net |

| γ-Radiation | Induction of morphological changes in self-assembled structures. acs.org | Radiotherapy-synergistic drug delivery. |

Bio-Inspired Materials Design (Focus on Synthetic Analogues and Mechanistic Principles)

Nature provides a rich source of inspiration for the design of functional materials. In the context of organoselenium chemistry, selenoproteins are a key source of inspiration. hepvs.ch These proteins contain the amino acid selenocysteine (B57510) and play crucial roles in antioxidant defense and redox signaling. The most well-known of these is glutathione peroxidase (GPx), which catalyzes the reduction of harmful peroxides. mdpi.com

Synthetic molecules like Benzenamine, 2,2'-diselenobis[5-methoxy- can be used to create synthetic analogues of selenoproteins. researchgate.net The diselenide moiety can mimic the catalytic activity of the selenocysteine residue in GPx. By incorporating this compound into polymers or nanoparticles, it is possible to create materials with potent antioxidant and catalytic properties. nih.govwecmelive.com

These bio-inspired materials could find applications in areas such as biomedical coatings for implants to reduce oxidative stress, or as catalysts in chemical synthesis. mdpi.com The design of these materials focuses on replicating the mechanistic principles of natural selenoenzymes, where the selenium atom cycles through different oxidation states to perform its catalytic function. mdpi.com The development of synthetic selenoprotein analogues is a rapidly growing field, with the aim of creating highly efficient and robust catalysts for a variety of applications. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for Benzenamine, 2,2'-diselenobis[5-methoxy-

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no specific research published on the chemical compound "Benzenamine, 2,2'-diselenobis[5-methoxy-". Consequently, it is not possible to provide a detailed and scientifically accurate article on its future perspectives and emerging research avenues as requested.

The absence of data prevents a factual discussion on the following topics outlined in the request:

Future Perspectives and Emerging Research Avenues for Benzenamine, 2,2 Diselenobis 5 Methoxy

Integration into Multicomponent Systems and Complex Chemical Networks:There is no information regarding the use of this compound in multicomponent reactions or its role in complex chemical networks.

While research exists on related compounds, such as various substituted benzenamines and other diselenides, the strict requirement to focus solely on "Benzenamine, 2,2'-diselenobis[5-methoxy-" precludes the inclusion of such information.

To provide a scientifically sound and accurate article, data from peer-reviewed research is essential. At present, "Benzenamine, 2,2'-diselenobis[5-methoxy-" appears to be a novel or highly specialized compound that has not yet been described in the accessible scientific literature. Future research would first need to focus on its synthesis and basic characterization before the more advanced research avenues outlined in the query can be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.